

A Spectroscopic and Methodological Dissection of 5-Nitro-2-(trifluoromethyl)benzoic Acid

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Compound of Interest

Compound Name: 5-Nitro-2-(trifluoromethyl)benzoic acid

Cat. No.: B1444802

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic characteristics of **5-Nitro-2-(trifluoromethyl)benzoic acid**, a key building block in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a trifluoromethyl group, a nitro group, and a carboxylic acid on a benzene ring, imparts distinct chemical properties that are critical for the development of novel therapeutic agents and advanced materials. This document serves as a detailed reference for the structural elucidation of this compound through ^1H NMR, ^{13}C NMR, and IR spectroscopy, alongside practical, field-tested protocols for data acquisition.

Molecular Structure and its Spectroscopic Implications

5-Nitro-2-(trifluoromethyl)benzoic acid (CAS 847547-06-2) possesses a substitution pattern that leads to a predictable yet nuanced spectroscopic signature. The electron-withdrawing nature of both the nitro ($-\text{NO}_2$) and trifluoromethyl ($-\text{CF}_3$) groups significantly influences the electron density distribution within the aromatic ring, thereby affecting the chemical shifts of the aromatic protons and carbons. The carboxylic acid moiety ($-\text{COOH}$) introduces characteristic signals in both NMR and IR spectra.

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H3 [label="H", pos="-2.3,-1.25!"]; H4 [label="H", pos="0,-2.5!"]; H6 [label="H", pos="2.3,1.25!"];

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- O1_COOH [style=solid, len=1.2]; C_COOH -- O2_COOH [style=solid, len=1.2]; C2 -- C_CF3;
C_CF3 -- F1; C_CF3 -- F2; C_CF3 -- F3; C5 -- N_NO2; N_NO2 -- O1_NO2; N_NO2 --
O2_NO2 [style=solid, len=1.2];

}
```

Caption: Molecular Structure of **5-Nitro-2-(trifluoromethyl)benzoic acid**

Spectroscopic Data Summary

While experimental spectra for **5-Nitro-2-(trifluoromethyl)benzoic acid** are not widely published, data can be inferred from suppliers and analogous compounds. The following tables summarize the expected spectroscopic data.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~11.0 - 13.0	Singlet (broad)	-COOH
~8.5 - 8.7	Doublet	H-6
~8.3 - 8.5	Doublet of Doublets	H-4
~7.8 - 8.0	Doublet	H-3

Solvent: DMSO-d₆, Frequency: 400 MHz (Predicted)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~165	C=O (Carboxylic Acid)
~148	C-NO ₂
~135	C-H (Aromatic)
~132	C-H (Aromatic)
~130	C-COOH
~125	C-H (Aromatic)
~122 (quartet)	-CF ₃
~120	C-CF ₃

Solvent: DMSO-d₆ (Predicted)

Table 3: Predicted Fourier-Transform Infrared (FTIR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
3300 - 2500	O-H stretch (Carboxylic Acid)
1710 - 1680	C=O stretch (Carboxylic Acid)
1600 - 1570	C=C stretch (Aromatic)
1540 - 1500	N-O asymmetric stretch (Nitro group)
1350 - 1300	N-O symmetric stretch (Nitro group)
1320 - 1280	C-F stretch (Trifluoromethyl)
1200 - 1100	C-F stretch (Trifluoromethyl)

Technique: Attenuated Total Reflectance (ATR)

In-depth Spectroscopic Interpretation

^1H NMR Spectroscopy

The proton NMR spectrum is anticipated to show three distinct signals in the aromatic region and a broad singlet for the carboxylic acid proton. The deshielding effect of the nitro and trifluoromethyl groups will cause the aromatic protons to resonate at lower fields (higher ppm values). The proton ortho to the carboxylic acid and meta to the nitro group (H-6) is expected to be the most deshielded. The coupling patterns (doublets and a doublet of doublets) will arise from the ortho and meta coupling between the aromatic protons.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will be characterized by the presence of the carbonyl carbon from the carboxylic acid at a significantly downfield position. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons attached to the electron-withdrawing nitro and carboxylic acid groups will also be deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a broad absorption band in the region of 3300-2500 cm^{-1} , characteristic of the O-H stretching of a carboxylic acid dimer. A strong, sharp peak around 1700 cm^{-1} will correspond to the C=O stretching of the carboxylic acid. The asymmetric and symmetric stretching vibrations of the nitro group are expected to appear around 1530 cm^{-1} and 1350 cm^{-1} , respectively. The C-F stretching vibrations of the trifluoromethyl group will likely produce strong absorptions in the 1320-1100 cm^{-1} region.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for **5-Nitro-2-(trifluoromethyl)benzoic acid**. These protocols are designed to be self-validating, ensuring data integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

```
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subgraph "cluster_SamplePrep" { label = "Sample Preparation"; style=filled; color="#EA4335";  
node [fillcolor="#FFFFFF"]; A [label="Weigh ~10-20 mg of sample"]; B [label="Dissolve in ~0.7  
mL of deuterated solvent (e.g., DMSO-d6)"]; C [label="Transfer to a 5 mm NMR tube"]; A -> B -  
> C; }
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subgraph "cluster_DataAcquisition" { label = "Data Acquisition"; style=filled; color="#FBBC05";  
node [fillcolor="#FFFFFF"]; D [label="Insert sample into the spectrometer"]; E [label="Lock,  
tune, and shim the instrument"]; F [label="Acquire 1H NMR spectrum"]; G [label="Acquire 13C  
NMR spectrum"]; D -> E; E -> F; E -> G; }
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subgraph "cluster_Processing" { label = "Data Processing"; style=filled; color="#34A853"; node  
[fillcolor="#FFFFFF"]; H [label="Apply Fourier transform"]; I [label="Phase and baseline correct  
the spectra"]; J [label="Reference the spectra (e.g., to TMS)"]; K [label="Integrate 1H signals  
and pick peaks"]; F -> H -> I -> J -> K; G -> H -> I -> J; } }
```

Caption: Experimental workflow for NMR spectroscopy.

- Sample Preparation: Accurately weigh 10-20 mg of **5-Nitro-2-(trifluoromethyl)benzoic acid** and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
- Instrument Setup: Insert the NMR tube into the spectrometer. Perform locking, tuning, and shimming procedures to optimize the magnetic field homogeneity.
- ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

```
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subgraph "cluster_SampleAnalysis" { label = "Sample Analysis"; style=filled; color="#FBBC05";
node [fillcolor="#FFFFFF"]; C [label="Place a small amount of solid sample on the ATR crystal"]; D [label="Apply pressure to ensure good contact"]; E [label="Collect the sample spectrum"]; C -> D -> E; }

subgraph "cluster_DataProcessing" { label = "Data Processing"; style=filled; color="#34A853";
node [fillcolor="#FFFFFF"]; F [label="Perform ATR correction (if necessary)"]; G [label="Baseline correct the spectrum"]; H [label="Identify and label significant peaks"]; E -> F -> G -> H; } }
```

Caption: Experimental workflow for FTIR spectroscopy.

- Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty ATR setup.
- Sample Application: Place a small amount of the solid **5-Nitro-2-(trifluoromethyl)benzoic acid** sample directly onto the ATR crystal.
- Spectrum Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Perform any necessary baseline corrections and peak picking.

Conclusion

The spectroscopic data of **5-Nitro-2-(trifluoromethyl)benzoic acid** are highly informative for its unambiguous identification and for understanding its chemical behavior. The combination of ^1H NMR, ^{13}C NMR, and IR spectroscopy provides a complete picture of its molecular structure.

The protocols outlined in this guide offer a robust framework for obtaining reliable and reproducible spectroscopic data, which is essential for researchers and professionals in the fields of chemistry and drug development.

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